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Compound of Interest

4-(Dimethylamino)-2-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B180962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 4-(Dimethylamino)-2-
hydroxybenzaldehyde, a compound of interest in various chemical and pharmaceutical
research fields. This document outlines the expected spectral characteristics based on
available data for the compound and its structural analogs, details the experimental protocols
for acquiring such data, and explores a potential biological signaling pathway influenced by
similar molecular scaffolds.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 4-(Dimethylamino)-2-
hydroxybenzaldehyde and its related compounds. It is important to note that a complete,
unified set of experimentally verified data for the target compound is not readily available in
published literature. Therefore, the presented data is a consolidation of information from
various sources, including spectral databases and publications on analogous structures.

FT-IR Spectral Data

The infrared spectrum of 4-(Dimethylamino)-2-hydroxybenzaldehyde is characterized by
absorption bands corresponding to its key functional groups. The data below is a combination
of characteristic vibrational frequencies for aldehydes, phenols, and substituted aromatic
compounds.
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Wavenumber . . . .
Vibration Mode Functional Group Intensity
(cm™)
O-H Stretch (H- )
~3400-3200 Phenolic Hydroxyl Broad
bonded)
~3100-3000 C-H Stretch Aromatic Medium
Aldehyde (Fermi
~2900-2800 C-H Stretch Weak
resonance)
~1680-1660 C=0 Stretch Aldehyde Strong
~1600-1450 C=C Stretch Aromatic Ring Medium
~1360 C-N Stretch Aromatic Amine Medium
~1200-1000 C-O Stretch Phenol Strong

UV-Vis Spectral Data

The ultraviolet-visible spectrum of 4-(Dimethylamino)-2-hydroxybenzaldehyde is expected to
show absorption maxima characteristic of a substituted benzaldehyde. The presence of the
hydroxyl and dimethylamino groups as auxochromes is expected to cause a bathochromic
(red) shift compared to unsubstituted benzaldehyde.

Molar Absorptivity

Solvent Amax (nm) (©) Transition
€

Methanol ~356-374 Not Reported - T

Ethanol Not Reported Not Reported - T

Note: The provided Amax is based on data for a closely related derivative, 4-
(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone[1]. The exact absorption maximum
will be solvent-dependent.

'H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b180962?utm_src=pdf-body
https://www.researchgate.net/figure/Scheme-1-4-Dimethylaminobenzaldehyde-4-ethylthiosemicarbazone_fig1_251949181
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The proton NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule. The expected chemical shifts for 4-(Dimethylamino)-2-

hydroxybenzaldehyde in CDCls are outlined below, based on data for analogous compounds.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.7 s 1H Aldehyde (-CHO)
~7.7 d 1H Aromatic H
~6.7 d 1H Aromatic H
~6.6 dd 1H Aromatic H
~3.1 S 6H Dimethyl (-N(CHs)z2)
~11.0 (variable) s (broad) 1H Phenolic (-OH)

Note: Data is inferred from 4-(dimethylamino)benzaldehyde[2]. The presence of the 2-hydroxy

group will influence the precise chemical shifts and coupling constants of the aromatic protons.

3C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

The expected chemical shifts for 4-(Dimethylamino)-2-hydroxybenzaldehyde are presented

below.
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Chemical Shift (6, ppm) Assignment

~190 Carbonyl C (C=0)

~154 Aromatic C-N

~160 Aromatic C-OH

~132 Aromatic C-H

~125 Aromatic C (quaternary)
~111 Aromatic C-H

~105 Aromatic C-H

~40 Methyl C (-N(CHs)z2)

Note: Data is inferred from 4-(dimethylamino)benzaldehyde[2]. The 2-hydroxy substituent will
affect the chemical shifts of the aromatic carbons.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral
data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (Solid):

e Asmall amount of the solid sample (1-2 mg) is finely ground with 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

 Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid
sample is placed directly onto the ATR crystal.

Data Acquisition:
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e A background spectrum of the empty sample compartment (or clean ATR crystal) is
recorded.

e The sample is placed in the spectrometer's sample holder.

e The spectrum is recorded over a typical range of 4000-400 cm~1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:

o A stock solution of 4-(Dimethylamino)-2-hydroxybenzaldehyde is prepared by dissolving a
precisely weighed amount of the compound in a suitable spectroscopic grade solvent (e.g.,
methanol, ethanol).

o Aseries of dilutions are made to obtain a final concentration that gives an absorbance
reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:
o The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
e The sample solution is placed in a quartz cuvette.

e The absorbance is measured over a wavelength range of approximately 200-800 nm. The
wavelength of maximum absorbance (Amax) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
Sample Preparation:

o Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated
solvent (e.g., CDCIs, DMSO-ds) in a clean NMR tube.
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» A small amount of a reference standard, typically tetramethylsilane (TMS), is added for
chemical shift calibration (& = 0.00 ppm).

Data Acquisition (*H NMR):
e The spectrometer is locked onto the deuterium signal of the solvent.
e The magnetic field is shimmed to achieve homogeneity.

o A standard one-dimensional proton spectrum is acquired. Key parameters include pulse
width, acquisition time, and number of scans.

Data Acquisition (33C NMR):

e A proton-decoupled 3C NMR spectrum is acquired. This provides a spectrum with single
lines for each unique carbon atom.

e Longer acquisition times or a higher number of scans are typically required for 13C NMR due
to the low natural abundance of the 13C isotope.

Biological Activity and Signaling Pathway
Visualization

Derivatives of hydroxybenzaldehyde have been shown to possess various biological activities.
Notably, compounds such as 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been
reported to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in
embryonic development and tissue homeostasis[3][4]. The following section provides a

visualization of this pathway and the potential point of interaction for small molecule activators.

Sonic Hedgehog (Shh) Signhaling Pathway

The Sonic Hedgehog signaling pathway is a critical regulator of cell growth and differentiation.
Its aberrant activation has been implicated in the development of several types of cancer[5].
The pathway is initiated by the binding of the Shh ligand to its receptor, Patched (PTCH1),
which relieves the inhibition of another transmembrane protein, Smoothened (SMO). Activated
SMO then triggers a downstream cascade that leads to the activation of the GLI family of
transcription factors, which in turn regulate the expression of target genes. Small molecules
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can modulate this pathway at various points, with some acting as agonists by directly binding to
and activating SMOI6][7].
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Caption: Simplified Sonic Hedgehog signaling pathway and potential activation by a small

molecule.

Experimental Workflow for Spectral Analysis

The logical workflow for the comprehensive spectral analysis of a compound like 4-
(Dimethylamino)-2-hydroxybenzaldehyde involves a series of steps from sample preparation

to data interpretation and structure elucidation.
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Caption: General workflow for the spectral analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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